4'-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE
Overview
Description
4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This reaction is carried out using copper(II) triflate (Cu(OTf)2) as a catalyst, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in acetonitrile at 35°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Photoredox catalysts such as Ir(dF(CF3)ppy)2(dtbbpy) under visible light irradiation.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Amines or reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Trifluoromethylated Pyrazoles: These compounds also contain a trifluoromethyl group and exhibit similar biological activities.
Trifluoromethylated Quinoline Derivatives: Known for their anticancer properties and structural similarity.
Trifluoromethylated Ethers: Used in pharmaceuticals and agrochemicals due to their enhanced stability and lipophilicity.
Uniqueness: 4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE is unique due to its biphenyl structure, which provides a rigid framework that can enhance binding affinity and specificity for target molecules. This structural feature, combined with the trifluoromethyl group’s properties, makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H,9,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITIQWONYFISAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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